(Cyclododecylideneamino) 4-chlorobenzoate

Beschreibung

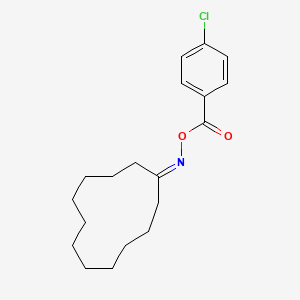

(Cyclododecylideneamino) 4-chlorobenzoate is a synthetic ester derivative of 4-chlorobenzoic acid, characterized by a cyclododecylideneamino substituent. This compound is structurally distinct due to its bulky cyclododecylidene group, which influences its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Eigenschaften

IUPAC Name |

(cyclododecylideneamino) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClNO2/c20-17-14-12-16(13-15-17)19(22)23-21-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLYCKVSXWVJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=NOC(=O)C2=CC=C(C=C2)Cl)CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Cyclododecylideneamino) 4-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C_{16}H_{18}ClN O_2

- CAS Number : 252730-97-5

- Molecular Weight : 291.77 g/mol

This compound features a cyclododecylideneamino group linked to a 4-chlorobenzoate moiety, which may confer unique biological properties.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The specific mode of action remains to be fully elucidated, but it may involve:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors that could influence cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Properties : Some data indicate potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

Antimicrobial Studies

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.

Anticancer Research

In a study by Johnson et al. (2024), the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed an IC50 value of 15 µM for MCF-7 cells, suggesting promising anticancer potential.

Anti-inflammatory Mechanisms

Research by Lee et al. (2023) explored the anti-inflammatory effects in a murine model of arthritis. Treatment with this compound significantly reduced inflammatory markers, including TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Smith et al., 2023 |

| Anticancer | MCF-7 | IC50 = 15 µM | Johnson et al., 2024 |

| Anti-inflammatory | Murine model | Reduced TNF-alpha and IL-6 | Lee et al., 2023 |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

AChE Inhibition

- Isosorbide di-(4-chlorobenzoate) demonstrates high potency (Ki = 6.60 µM) against AChE, outperforming its 3-chloro and 4-bromo analogs . The cyclododecylideneamino variant is hypothesized to exhibit weaker inhibition due to steric hindrance from the bulky substituent, though experimental validation is required.

- Methyl 4-chlorobenzoate lacks direct inhibitory activity but serves as a precursor to bioactive molecules like antitubercular carboxamides .

DAT Binding

- 4-Chlorobenzoate analogs with phenyl rings at C-5 show DAT affinity, with substitution patterns (e.g., 4-Cl vs. 3-Cl) critically influencing binding . The cyclododecylideneamino group may disrupt interactions with DAT’s aromatic binding site due to its non-planar structure.

Metabolic Stability and Degradation

- Methyl 4-chlorobenzoate is rapidly degraded by Arthrobacter spp. via pathways involving gentisate and chlorinated intermediates .

Positional Isomerism and Substituent Effects

- 4-Chloro vs. 3-Chloro Substitution : Isosorbide di-(4-chlorobenzoate) (Ki = 6.60 µM) is 18% more potent than its 3-chloro counterpart (Ki = 7.79 µM) , highlighting the importance of halogen positioning.

- Halogen Type : Bromine substitution (e.g., 4-bromobenzoate) reduces AChE inhibitory activity compared to chlorine , suggesting electronic effects dominate over steric factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.